molecular formula C5H5ClN2 B039997 3-Chloro-4-methylpyridazine CAS No. 68206-04-2

3-Chloro-4-methylpyridazine

Cat. No.: B039997
CAS No.: 68206-04-2
M. Wt: 128.56 g/mol
InChI Key: JUCXIWZFENGFJP-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpyridazine is a heterocyclic compound with the molecular formula C5H5ClN2. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position of the pyridazine ring. This compound is known for its utility as an intermediate in the synthesis of various pesticides and antiviral drugs .

Preparation Methods

3-Chloro-4-methylpyridazine can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dichloropyridazine with methylamine under controlled conditions. Another method includes the reaction of 4-methylpyridazine with phosphorus oxychloride in the presence of a base such as sodium hydroxide or hydrochloric acid . Industrial production methods often involve these reactions on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-4-methylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.

    Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-4-methylpyridazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active compounds with potential antimicrobial, anticancer, and antiviral properties.

    Medicine: Research has shown its potential in the development of new drugs targeting various diseases, including viral infections and cancer.

    Industry: It is used in the production of pesticides and other agrochemicals

Comparison with Similar Compounds

3-Chloro-4-methylpyridazine can be compared with other similar compounds such as:

  • 3,6-Dichloro-4-methylpyridazine
  • 3-Chloro-5-methylpyridazine
  • 4-Chloro-3-methylpyridazine

These compounds share the pyridazine core structure but differ in the position and type of substituents. The unique combination of chlorine and methyl groups in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-chloro-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCXIWZFENGFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498338
Record name 3-Chloro-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68206-04-2
Record name 3-Chloro-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methylpyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps involved in synthesizing 3-chloro-4-methylpyridazine, as described in the research?

A1: Both papers describe multi-step synthetic approaches starting with hydrazine hydrate and citraconic anhydride. One method [] proceeds through a four-step process to achieve a 30% yield. The other study [] outlines a five-step synthesis with a higher overall yield of 58.5%. The structure of the final product, this compound, is confirmed using ¹H NMR and MS analysis.

Q2: How does the provided research contribute to the understanding of this compound?

A2: The research focuses on establishing efficient and scalable synthetic routes for producing this compound [, ]. This is crucial as it paves the way for further investigation of this compound's properties and potential applications. While the studies primarily focus on synthesis and characterization, they lay the groundwork for future research exploring the compound's biological activity, potential uses in pharmaceuticals and pesticides, and its structure-activity relationships.

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